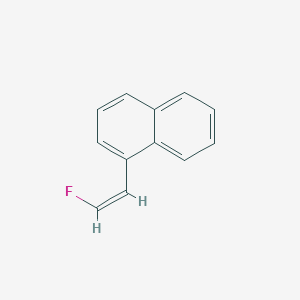
(Z)-1-(2-Fluorovinyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(2-Fluorovinyl)naphthalene: is an organic compound characterized by the presence of a fluorine atom attached to a vinyl group, which is further connected to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(2-Fluorovinyl)naphthalene typically involves the fluorination and fluoroalkylation of alkenes or alkynes. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the vinyl group . The reaction conditions often require the presence of a catalyst and may be conducted at elevated temperatures to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are commonly employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-1-(2-Fluorovinyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alkanes or alcohols.
Substitution: The fluorine atom in the vinyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-1-(2-Fluorovinyl)naphthalene is used as a building block in organic synthesis to create more complex molecules. Its unique fluorine-containing structure makes it valuable in the development of new synthetic methodologies and the study of fluorine effects in organic reactions .
Biology and Medicine: In biological and medicinal research, fluorinated compounds like this compound are investigated for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making them more effective in therapeutic applications .
Industry: The compound is also utilized in the development of advanced materials, including polymers and coatings, where its fluorine content imparts desirable properties such as increased chemical resistance and reduced surface energy .
Wirkmechanismus
The mechanism of action of (Z)-1-(2-Fluorovinyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various biological targets. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(E)-1-(2-Fluorovinyl)naphthalene: The E-isomer of the compound, differing in the spatial arrangement of the fluorine and vinyl groups.
1-(2-Fluoroethyl)naphthalene: A similar compound where the vinyl group is replaced with an ethyl group.
1-Fluoronaphthalene: A simpler fluorinated naphthalene derivative without the vinyl group.
Uniqueness: (Z)-1-(2-Fluorovinyl)naphthalene is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. The presence of both the fluorine atom and the vinyl group provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H9F |
|---|---|
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
1-[(Z)-2-fluoroethenyl]naphthalene |
InChI |
InChI=1S/C12H9F/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8- |
InChI-Schlüssel |
GRIXOBHPFFEMLW-HJWRWDBZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


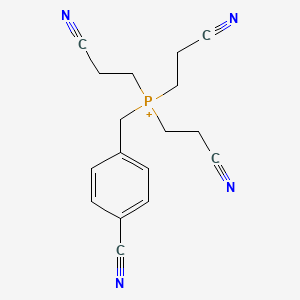
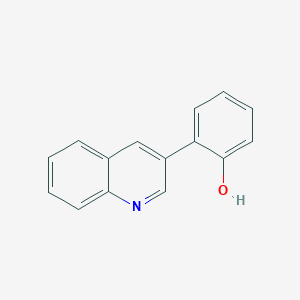
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
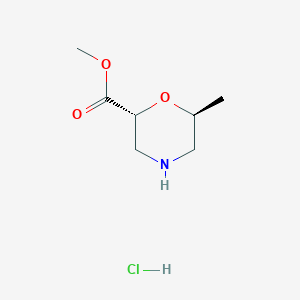

![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)



![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)
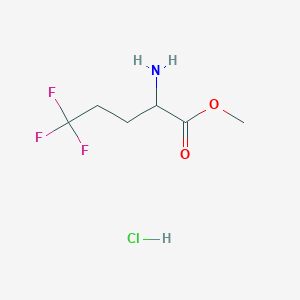
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)

